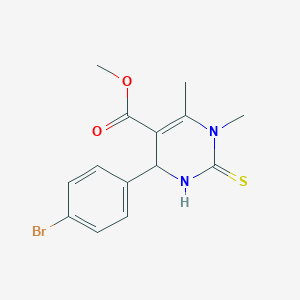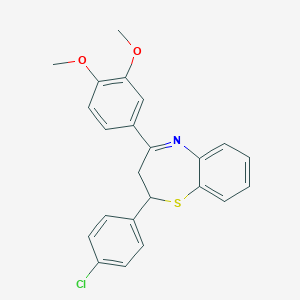
Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C14H15BrN2O2S and its molecular weight is 355.25g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and similar compounds are synthesized using methods like the Biginelli reaction. These methods often involve solvent-free conditions and microwave irradiation, indicating a trend towards more efficient and environmentally friendly synthesis techniques (Ning Pan, Wenwen Zhang, & Qingjian Liu, 2009).
- Research on the molecular structure and conformational analysis of such compounds, including x-ray crystal structure analysis and density functional theory (DFT) calculations, provides insights into their structural and electronic characteristics. These studies reveal the quasi-boat conformation of the heterocyclic ring and the formation of both R- and S- enantiomers (H. Memarian et al., 2013).
Synthesis Applications and Reactions
- Various reactions of similar 2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives have been investigated, highlighting the versatility of these compounds in chemical synthesis. The study of methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines expands the potential applications of these compounds in synthetic chemistry (C. Kappe & P. Roschger, 1989).
- The synthesis and spectroscopic analysis of dihydropyrimidines, including their crystal structure analysis, contribute to the understanding of their properties and potential applications in various fields (N. Begum & D. E. Vasundhara, 2009).
Biological Activities and Applications
- Some dihydropyrimidines, including similar compounds, have been tested for their anti-hypertensive activity. This suggests potential medical applications and the importance of understanding their structure-activity relationship (Kulbhushan Rana, B. Kaur, & B. Kumar, 2004).
- The antimicrobial evaluation of novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, including compounds synthesized from similar pyrimidine derivatives, indicates significant to moderate antibacterial activity and promising antifungal activity. This highlights their potential use in pharmaceuticals and antimicrobial research (R. Shastri, 2019).
Eigenschaften
IUPAC Name |
methyl 6-(4-bromophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-8-11(13(18)19-3)12(16-14(20)17(8)2)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJMYHSNVSARRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3-[2-methyl-1-(2-methyl-1H-indol-3-yl)propyl]-1H-indole](/img/structure/B383070.png)
![Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B383071.png)


![Methyl 3-[(4-methoxybenzoyl)oxy]-5-methyl-2-thiophenecarboxylate](/img/structure/B383078.png)
![1-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1H-indole](/img/structure/B383079.png)
![N-(2-{[1-(4-methoxyphenyl)-3-oxo-3-(thiophen-2-yl)propyl]sulfanyl}phenyl)acetamide](/img/structure/B383083.png)
![2-[(4-Methoxyphenyl)phenylthiomethyl]-2,3,4-trihydronaphthalen-1-one](/img/structure/B383084.png)
![3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B383085.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B383091.png)

![3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B383095.png)